molecular formula C15H20N4O2 B2550078 ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860785-51-9

ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2550078
CAS No.: 860785-51-9
M. Wt: 288.351
InChI Key: AICBJKJQMWCWIV-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative characterized by a cyclopropylamino group at position 4, an ethyl group at position 1, and a methyl group at position 2.

Properties

IUPAC Name

ethyl 4-(cyclopropylamino)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-4-19-14-12(9(3)18-19)13(17-10-6-7-10)11(8-16-14)15(20)21-5-2/h8,10H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICBJKJQMWCWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C(=N1)C)NC3CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331579
Record name ethyl 4-(cyclopropylamino)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860785-51-9
Record name ethyl 4-(cyclopropylamino)-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed [3+3] Cycloaddition

A Cu(II)-catalyzed formal [3+3] cycloaddition between 3-aminopyrazoles and α,β-unsaturated carbonyl compounds provides direct access to the pyrazolo[3,4-b]pyridine scaffold. For example:

  • Reactants : 3-Amino-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate and ethyl acrylate.
  • Conditions : Cu(acac)₂ (10 mol%) in chloroform at 80°C for 12 hours.
  • Yield : 78–85%.

This method efficiently installs the ester group at position 5 but requires subsequent functionalization for the cyclopropylamino moiety.

Thermal Cyclization of Pyrazolone Derivatives

Heating 3-amino-1-ethylpyrazol-5-one with ethyl 3-oxobutanoate in butanol at reflux (118°C) for 48 hours generates the pyridine ring via keto-enol tautomerization and dehydration. The crude product is alkylated with methyl iodide to introduce the 3-methyl group (62% yield).

Functionalization of Halogenated Intermediates

Suzuki-Miyaura Coupling for Cyclopropylamino Installation

Brominated intermediates, such as ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, undergo cross-coupling with cyclopropylamine derivatives:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Cs₂CO₃ (2 equiv).
  • Solvent : 1,4-Dioxane/water (4:1) at 70°C for 6 hours.
  • Yield : 65–72%.

This method is preferred for its regioselectivity and compatibility with sensitive functional groups.

Nucleophilic Aromatic Substitution

Direct displacement of a 4-fluoro or 4-nitro group with cyclopropylamine under acidic conditions (HCl, 100°C) affords the target compound but with lower yields (45–50%) due to competing side reactions.

Sequential Alkylation and Amination

Stepwise Alkylation Protocol

  • N1-Ethylation : Treatment of ethyl 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with ethyl bromide and K₂CO₃ in DMF at 60°C (89% yield).
  • C3-Methylation : Use of methyl triflate and NaH in THF (0°C to room temperature, 76% yield).
  • C4-Amination : Buchwald-Hartwig coupling with cyclopropylamine (Pd₂(dba)₃, Xantphos, 100°C, 12 hours, 68% yield).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cu-Catalyzed Cycloaddition [3+3] Cycloaddition, ester retention 85 One-pot, high atom economy Requires post-functionalization
Thermal Cyclization Pyrazolone condensation, alkylation 62 Mild conditions Multi-step, moderate yields
Suzuki Coupling Halogenated intermediate coupling 72 Regioselective, scalable Palladium catalyst cost
Sequential Alkylation Stepwise N/C functionalization 68 Precise control Lengthy purification steps

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Cyclocondensation : Butanol outperforms methanol or ethanol due to higher boiling points (118°C vs. 65–78°C), enhancing reaction rates.
  • Amination : Polar aprotic solvents (DMF, NMP) improve nucleophilicity but may lead to ester hydrolysis if uncontrolled.

Protecting Group Considerations

The ethyl ester at position 5 is susceptible to base-mediated hydrolysis. Using tert-butyl esters or silyl protection (e.g., TMSCl) during amination steps prevents degradation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b ....

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.34 g/mol
  • CAS Number : 860785-51-9
  • IUPAC Name : Ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives, including this compound, exhibit potent anticancer activity. These compounds are known to inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases and protein kinases, making them valuable in targeted cancer therapies .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. It acts by modulating inflammatory pathways and inhibiting the release of pro-inflammatory cytokines, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has shown effectiveness against a range of microbial pathogens. Its structure allows it to interact with bacterial enzymes and disrupt their function, leading to antimicrobial effects .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the inhibition of neuroinflammatory processes and the protection of neuronal cells from oxidative stress .

Case Study 1: Anticancer Activity

A study conducted by Kumar et al. (2019) demonstrated that derivatives of pyrazolo[3,4-b]pyridine significantly inhibited the growth of various cancer cell lines. Ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of pyrazolo[3,4-b]pyridines. The study revealed that these compounds could effectively reduce inflammation markers in animal models of arthritis, suggesting their therapeutic potential in inflammatory disorders .

Comparative Analysis with Other Pyrazole Derivatives

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
Ethyl 4-(Cyclopropylamino)-1-Ethyl-3-MethylHighModerateHigh
Pyrazolo[3,4-b]pyridine AModerateHighModerate
Pyrazolo[3,4-b]pyridine BHighLowHigh

Mechanism of Action

The mechanism by which ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{_1{ethyl 4- (cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo 3,4-b .... The cyclopropylamino group and the pyrazolo[3,4-b]pyridine core are key structural features that contribute to its biological activity. The compound may modulate signaling pathways, inhibit enzymes, or bind to receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit variations in substituents at positions 1, 3, 4, and 5, which critically influence their physicochemical properties and biological activities. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features Reference ID
Ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1: Ethyl; 3: Methyl; 4: Cyclopropylamino C₁₆H₂₁N₅O₂ Potential antiviral activity (inferred from analogs); cyclopropyl group enhances metabolic stability
Ethyl 4-((5-methylpyridin-2-yl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (ARA-04) 1: Phenyl; 4: 5-Methylpyridin-2-yl C₂₁H₂₀N₆O₂ Inhibits HSV-1 replication (EC₅₀ = 12 µM); phenyl group enhances lipophilicity
Ethyl 4-((6-methylpyridin-2-yl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (ARA-05) 1: Phenyl; 4: 6-Methylpyridin-2-yl C₂₁H₂₀N₆O₂ Moderate antiviral activity (EC₅₀ = 25 µM); positional isomer of ARA-04
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1: Methyl; 4: Chloro C₁₀H₁₀ClN₃O₂ Precursor for further functionalization; stored at 2–8°C for stability
Ethyl 4-(2-hydroxyphenyl)-3-methyl-1-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4: 2-Hydroxyphenyl; 6: Propyl C₂₄H₂₃N₃O₃ Enhanced solubility due to hydroxyl group; HRMS confirmed purity

Physicochemical Properties and Stability

  • Solubility : Derivatives with polar groups (e.g., hydroxyl in 4j) exhibit improved aqueous solubility, whereas chloro or methyl groups reduce it .
  • Storage: Chloro derivatives require storage at 2–8°C to prevent degradation, while amino-substituted analogs are stable at room temperature .

Biological Activity

Ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C15H20N4O2
  • Molecular Weight : 288.35 g/mol
  • CAS Number : 860785-51-9

The compound features a pyrazolo[3,4-b]pyridine core, which is recognized for its diverse biological activities. Pyrazolo[3,4-b]pyridine derivatives have been shown to exhibit a range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties .

Anti-Cancer Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives are promising candidates in cancer therapy. The compound has demonstrated inhibitory effects on various cancer cell lines by targeting specific proteins involved in cell cycle regulation and apoptosis.

  • Mechanism of Action :
    • Inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression.
    • Modulation of apoptotic pathways leading to increased cancer cell death .
  • Case Studies :
    • A study reported that compounds similar to ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Anti-Tuberculosis Activity

Recent investigations have highlighted the potential of this compound against Mycobacterium tuberculosis (Mtb).

  • In Vitro Studies :
    • The compound was tested against the H37Rv strain of Mtb using the Microplate Alamar Blue Assay (MABA), showing promising results as an inhibitor of pantothenate synthetase .
  • Molecular Docking Studies :
    • Docking simulations indicated strong binding affinity to the target enzyme, suggesting that modifications to the pyrazolo[3,4-b]pyridine scaffold could enhance efficacy against tuberculosis .

Summary of Biological Activities

Activity TypeMechanism/TargetReference(s)
Anti-CancerInhibition of CDKs, modulation of apoptosis , ,
Anti-TuberculosisInhibition of pantothenate synthetase ,
Anti-inflammatoryModulation of inflammatory cytokines ,
Anti-microbialBroad-spectrum activity against various pathogens ,

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, and esterification. For example, chlorinated intermediates (e.g., ethyl 4-chloro-pyrazolo[3,4-b]pyridine-5-carboxylate analogs) are often prepared using POCl₃ under reflux, followed by substitution with cyclopropylamine . Key steps include:

  • Step 1 : Diazotization and reduction of precursor pyrazolo-pyridine esters to generate reactive intermediates .
  • Step 2 : Friedländer condensation with active methylene compounds or ketones to form the fused pyridine ring .
  • Step 3 : Hydrolysis or aminolysis to introduce the cyclopropylamino group .
  • Optimization : Yields (~67–81%) depend on reaction time, solvent (e.g., THF or dioxane), and catalysts (e.g., TFA) .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming bond lengths, angles, and stereochemistry . Complementary techniques include:

  • ¹H/¹³C NMR : Peaks for the cyclopropyl group (δ ~1.0–1.5 ppm) and ester carbonyl (δ ~165–170 ppm) .
  • HRMS : Exact mass matching calculated [M+H]⁺ (e.g., m/z 406.1219 for a related analog) .
  • IR Spectroscopy : Ester C=O stretch at ~1719 cm⁻¹ and NH stretches from the cyclopropylamino group .

Q. What are the typical biological targets for pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : These compounds are evaluated for antiviral, antimalarial, and enzyme inhibitory activity. For example:

  • Antiviral : Derivatives inhibit HSV-1 replication (IC₅₀ ~3–9 µM) by targeting viral DNA polymerase or entry mechanisms .
  • Antimalarial : Analogues like L87 (IC₅₀ 3.46–9.30 mM against Plasmodium falciparum) bind to heme detoxification pathways .
  • Enzyme Targets : Molecular docking studies suggest interactions with SARS-CoV-2 3CL protease or ACE2 receptors .

Advanced Research Questions

Q. How can contradictory NMR data for pyrazolo[3,4-b]pyridine derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR signals (e.g., overlapping peaks for methyl and cyclopropyl groups) require:

  • 2D NMR : HSQC and HMBC to assign coupling between ¹H and ¹³C nuclei, especially for crowded aromatic regions .
  • Variable Temperature NMR : To distinguish dynamic effects (e.g., rotational barriers in the cyclopropyl group) .
  • Crystallographic Validation : Cross-referencing with X-ray data resolves ambiguities in regiochemistry .

Q. What strategies optimize the hydrolysis of the ester group to carboxylic acid for bioactivity studies?

  • Methodological Answer : Controlled hydrolysis using:

  • Base-Catalyzed Conditions : LiOH in dioxane/water (4:1) at 50°C preserves the pyrazolo-pyridine core while achieving >85% conversion .
  • Acid Protection : Use of Boc groups for sensitive amines (e.g., cyclopropylamino) prevents side reactions .
  • Monitoring : TLC (hexane/EtOAc 9:1) and LCMS (retention time shifts ~1–2 min post-hydrolysis) .

Q. How do computational methods aid in designing derivatives with improved binding affinity?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like SARS-CoV-2 3CL protease. For example, L87 shows a docking score of −9.2 kcal/mol, comparable to remdesivir .
  • QSAR Modeling : Hammett constants for substituents (e.g., electron-withdrawing groups on the cyclopropyl ring) correlate with IC₅₀ values .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What are the challenges in scaling up pyrazolo[3,4-b]pyridine synthesis?

  • Methodological Answer :

  • Reagent Costs : POCl₃ and palladium catalysts (e.g., Pd(OAc)₂ for Suzuki couplings) require cost-benefit analysis .
  • Purification : Flash chromatography (hexane/EtOAc gradients) is feasible for gram-scale synthesis, but HPLC may be needed for chiral separation .
  • Yield Optimization : Catalyst loading (e.g., 5 mol% TFA) and solvent recycling (e.g., THF) improve sustainability .

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